molecular formula C23H24N2O4S B2956326 2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide CAS No. 1021251-81-9

2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide

Cat. No. B2956326
CAS RN: 1021251-81-9
M. Wt: 424.52
InChI Key: DPPQMCGXBTVPDM-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H24N2O4S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications

Oxidant Activation in Contaminated Groundwater Remediation

A study demonstrated the activation of persulfate (PS), a common oxidant for in situ chemical remediation of contaminated groundwater, by bicarbonate. This process was tested using acetaminophen as a probe compound. The transformation of acetaminophen was mainly due to the reaction with peroxymonocarbonate (HCO4-) but not singlet oxygen (1O2), indicating a novel mechanism in PS oxidation in groundwater remediation (Jiang et al., 2017).

Development of Novel Polyamides for Material Science

Research involving the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties has been conducted. These polyamides exhibit low dielectric constants, low moisture absorption, and high thermal stability, making them suitable for various applications in material science (Liu et al., 2013).

Chemical Reactivation of Acetylcholinesterase

A study designed a dimethyl(pyridin-2-yl)sulfonium based oxime to reverse the aging process of organophosphorus-inhibited acetylcholinesterase (AChE) and reactivate the aged-AChE adduct. This research is significant for understanding protein-drug interactions and developing therapeutic strategies against organophosphorus poisoning (Chandar et al., 2014).

Antimicrobial Activity of Sulphonamide Derivatives

The synthesis and antimicrobial activity of novel sulphonamide derivatives, including reactions of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, were explored. The compounds displayed significant antimicrobial activity, contributing to the development of new antimicrobial agents (Fahim & Ismael, 2019).

Pyridine Synthesis for Chemical Innovation

A method for the formation of di-, tri-, and tetrasubstituted pyridines from (phenylthio)carboxylic acids and 2-[aryl(tosylimino)methyl]acrylates was developed. This process is crucial for creating valuable pyridine derivatives for various chemical applications (Stark et al., 2014).

Mechanism of Action

Mode of Action

The mode of action of this compound is currently unknown. The presence of a pyrrolidine ring in its structure suggests that it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been shown to interact with a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s structure suggests that it may be well-absorbed and distributed throughout the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have been shown to have a variety of effects, including anti-inflammatory, antioxidant, and antitumor activities .

Action Environment

The action of this compound may be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. Specific details about how these factors influence the compound’s action, efficacy, and stability are currently unknown .

properties

IUPAC Name

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-4-18-9-8-10-19(14-18)24-21(26)15-25-17(3)13-16(2)22(23(25)27)30(28,29)20-11-6-5-7-12-20/h5-14H,4,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPQMCGXBTVPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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